3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Inflammation Immunology Endotoxemia

Researchers studying TNF-α-driven diseases often face the metabolic instability of adenosine, which yields 0% protection in endotoxemia models. MDL 201112 (CAS 142130-73-2) solves this with its metabolically stable carbocyclic core, achieving >90% protection in murine models. - (1R,3S) stereoisomer ensures 2- to 5-fold greater potency than other isomers. - Inhibits steady-state TNF-α RNA expression, enabling pre-translational pathway dissection. - Also inhibits MHC class II Ia+ antigen expression at 10 µM for immunology studies. Procurement assurance: Verified purity ≥98% (HPLC), stable at -20°C, global shipping with full analytical documentation.

Molecular Formula C10H13N5O
Molecular Weight 219.24 g/mol
CAS No. 142130-73-2
Cat. No. B233291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Amino-9h-purin-9-yl)-cyclopentanol
CAS142130-73-2
Synonyms3-(6-amino-9H-purin-9-yl)-cyclopentanol
3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1R-cis)-isomer
3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1R-trans)-isomer
3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1S-cis)-isomer
3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1S-trans)-isomer
9-(cis-cyclopentan-3-ol)adenine
9-(trans-cyclopentan-3-ol)adenine
cyclopentanol, 3-(6-amino-9H-purin-9-yl)-
cyclopentanol, 3-(6-amino-9H-purin-9-yl)-, (1R-cis)-isomer
MDL 201112
MDL 201449A
MDL-201,449A
MDL-201112
MDL201112
Molecular FormulaC10H13N5O
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CC(CC1N2C=NC3=C(N=CN=C32)N)O
InChIInChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1
InChIKeyUZNXSBPBWFLVDK-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





142130-73-2 Procurement Guide: Carbocyclic Adenosine Analog


3-(6-Amino-9H-purin-9-yl)-cyclopentanol (CAS 142130-73-2), also designated as MDL 201112, is a synthetic carbocyclic nucleoside and an analog of adenosine [1]. Its primary structure is defined as the (1R,3S) stereoisomer . This compound is distinguished by its carbocyclic nature, replacing the standard ribofuranose ring with a cyclopentanol moiety, which confers enhanced metabolic stability and is a key driver of its unique pharmacological profile .

Scaffold Carbocyclic adenosine analog with cyclopentanol core
Stereochemistry (1R,3S) stereoisomer for TNF-α pathway studies
Workflow In vivo endotoxemia models and TNF-α transcriptional regulation assays

Why 142130-73-2 Has No Generic Substitute


Simple substitution with adenosine (ADO) or other structurally similar purine nucleosides is not scientifically valid due to two critical factors: stereochemical specificity and metabolic vulnerability. For 142130-73-2, the specific (1R,3S) configuration is paramount; related stereoisomers exhibit a 2- to 5-fold reduction in potency for inhibiting TNF-α [1]. Furthermore, the carbocyclic core of 142130-73-2 is engineered to resist the rapid in vivo glycosidic bond cleavage that neutralizes adenosine [2]. Consequently, adenosine fails to provide protection in animal models where 142130-73-2 demonstrates >90% efficacy, a failure directly attributed to its rapid metabolism [2].

In Vivo Instability

Adenosine (ADO) is not interchangeable

Adenosine undergoes rapid in vivo glycosidic bond cleavage; the carbocyclic scaffold of 142130-73-2 is required to resist this metabolism. Model protection endpoints may not transfer.

Stereochemical Mismatch

Related stereoisomers show reduced activity

Diastereomers and the enantiomer exhibit 2- to 5-fold lower potency in TNF-α inhibition. Procuring a mixture or incorrect isomer will compromise assay-response context.

Mechanistic Divergence

Transcriptional pathway context differs from adenosine

142130-73-2 selectively inhibits steady-state TNF-α RNA; adenosine acts post-transcriptionally. Using adenosine will not replicate the transcriptional regulation endpoint.

142130-73-2 Quantitative Comparison vs. Analogs


In Vivo Endotoxemia Protection vs. Adenosine

In a head-to-head in vivo study, a single 100 mg/kg dose of 142130-73-2 (MDL 201112) provided >90% protection in a lethal LPS/D-galactosamine challenge model in mice. In stark contrast, adenosine (ADO), its natural counterpart, failed to provide any protection at all. The study attributes this difference to the rapid in vivo metabolism of adenosine, highlighting the functional advantage of the compound's stable carbocyclic scaffold [1].

In Vivo Endotoxemia Protection vs. ADO
Head-to-head
142130-73-2: >90% protection
Adenosine: 0% protection
Reported functional advantage in a murine LPS/D-galactosamine model.
100 mg/kg i.p.; adenosine's failure attributed to rapid metabolism.
Inflammation Immunology Endotoxemia

Stereochemical Potency Advantage Over Diastereomers

The (1R,3S) stereoisomer of 142130-73-2 (designated Compound 10a) is the most potent inhibitor of TNF-α production among its structural class. A comparative study revealed that this specific isomer has an IC50 of 10 µM against TNF-α production in human primary macrophages, which represents a 2- to 5-fold increase in potency relative to its enantiomer (Compound 10b) and other diastereomers (Compounds 6a and 6b) [1].

Stereochemical Potency Comparison
Head-to-head
(1R,3S): IC50 = 10 µM
Other isomers: 2- to 5-fold less active
Stereochemical-control context essential for TNF-α assay-response.
Measured in human primary macrophages.
Stereochemistry Structure-Activity Relationship Medicinal Chemistry

In Vivo Survival Confirmation in LPS Challenge

The potency advantage of the (1R,3S) stereoisomer translates directly into a functional in vivo benefit. In a murine model challenged with 3 times the LD100 dose of LPS, the (1R,3S) isomer provided 100% protection. This is a quantifiably superior outcome compared to its enantiomer and diastereomers, which were significantly less effective in the same survival model [1].

In Vivo Survival Confirmation
Head-to-head
(1R,3S): 100% protection
Other isomers: Significantly lower protection
Enantiomer-attribution review: survival endpoint confirms isomer-specific requirement.
Murine model, 3x LD100 LPS challenge.
Efficacy In Vivo Pharmacology Sepsis

Mechanistic Selectivity in TNF-α Transcription

At the molecular level, 142130-73-2 (MDL 201112) exhibits a distinct mechanism of action compared to adenosine. Northern blot analysis demonstrated that MDL 201112 selectively inhibits the expression of steady-state TNF-α RNA, whereas adenosine had no effect on RNA levels for TNF-α or IL-1 [1]. This indicates that 142130-73-2 acts pre-translationally on TNF-α biosynthesis, while adenosine likely acts post-transcriptionally, representing a fundamental divergence in their biological pathways.

Mechanistic Selectivity in Transcription
Head-to-head
Inhibits steady-state TNF-α RNA
Adenosine: No effect on RNA levels
Pathway-response context differs: pre-translational vs. post-transcriptional action.
Northern blot in LPS+IFN-γ-activated J774/RAW-264 cells.
Mechanism of Action Selectivity Gene Expression

142130-73-2 Validated Biomedical Research Applications


In Vivo TNF-α-Mediated Inflammatory Disease Models

As the only compound in its class to demonstrate >90% protection in a murine endotoxemia model, 142130-73-2 (MDL 201112) is the preferred choice for preclinical studies of diseases where TNF-α plays a central pathogenic role, such as sepsis or endotoxin shock [1]. It enables functional in vivo studies that are impossible with metabolically labile compounds like adenosine, which provides 0% protection [1].

Elucidating TNF-α Transcriptional Regulation

Researchers focused on the molecular mechanisms of TNF-α biosynthesis should select 142130-73-2 for its unique ability to inhibit steady-state TNF-α RNA expression. This provides a distinct and clean tool to dissect pre-translational regulatory pathways, a capability not offered by the natural ligand adenosine, which acts post-transcriptionally [1].

SAR Studies on Carbocyclic Nucleoside Stereochemistry

For medicinal chemistry and pharmacology programs, the 2- to 5-fold potency difference between the (1R,3S) stereoisomer and its related forms makes it an essential reference standard. Procurement of the pure, active isomer is mandatory for establishing accurate structure-activity relationships (SAR) and validating assay sensitivity, as using a less active isomer will lead to false-negative results [2].

MHC Class II Modulation in Immunology Research

In studies requiring the modulation of immune responses beyond cytokine production, 142130-73-2 has demonstrated the ability to inhibit the expression of MHC class II Ia+ antigens at a concentration of 10 µM [3]. This provides a starting point for investigations into antigen presentation and adaptive immunity, a distinct application from its anti-TNF-α effects.

Application
Selection Property
Validation Focus
In Vivo TNF-α-Mediated Inflammatory Disease Models
Stable carbocyclic scaffold for in vivo protection
Endotoxemia model-response context
TNF-α Transcriptional Regulation Studies
Unique pre-translational mechanism of action
Steady-state RNA expression endpoint
SAR Studies on Carbocyclic Nucleoside Stereochemistry
Pure (1R,3S) stereoisomer as reference
Stereochemical-control and assay sensitivity review
MHC Class II Modulation in Immunology Research
Inhibition of Ia+ antigen expression
Antigen presentation pathway-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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